![molecular formula C8H10F2O3 B2418464 4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2580209-60-3](/img/structure/B2418464.png)
4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
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Description
4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound. The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been realized . This permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The carbon skeleton of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .Chemical Reactions Analysis
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This reaction would be effected through a hydrogen bond catalysis .Scientific Research Applications
- The bicyclo[2.2.1]heptane scaffold serves as a core structure for drug candidates. For instance, compounds like LMV-6015 and AMG 221 feature this motif, making it essential for drug discovery .
- Researchers explore the synthesis of functionalized bicyclo[2.2.1]heptanes to create biologically significant molecules. Enantioselective approaches to these compounds are critical for target-oriented and diversity-oriented syntheses .
- The bicyclo[2.2.1]heptane scaffold provides a basis for asymmetric synthesis and catalysis. Chiral auxiliaries like bornanesultam and effective ligands for transition-metal catalysis (e.g., dibenzyldiene and diphonane ) utilize this core structure .
- An organocatalytic formal [4 + 2] cycloaddition reaction enables rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates. This reaction proceeds under mild and operationally simple conditions, emphasizing its synthetic utility .
- Researchers aim to develop synthetic approaches that allow direct access to bicyclo[2.2.1]heptanes with a functionalized bridgehead carbon. Such methods are currently lacking, making this area of study important .
- The carboxylate group in bicyclo[2.2.1]heptane-1-carboxylates offers versatility for further transformations. Researchers explore its potential in diverse chemical reactions .
Drug Development and Medicinal Chemistry
Catalysis and Asymmetric Synthesis
Organocatalysis
Functionalized Bridgehead Carbon Synthesis
Versatile Carboxylate Group Transformations
properties
IUPAC Name |
4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O3/c9-5(10)7-1-2-8(3-7,6(11)12)13-4-7/h5H,1-4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNBGQODBLTRSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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